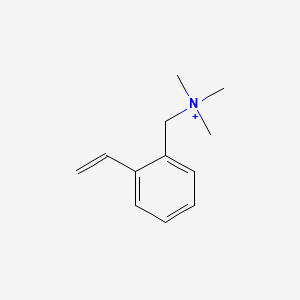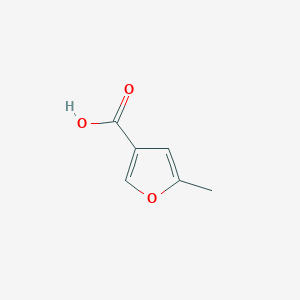
Methyl 5-methylpyrazine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-methylpyrazine-2-carboxylate” is a chemical compound with the empirical formula C7H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “Methyl 5-methylpyrazine-2-carboxylate” can be achieved by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .
Molecular Structure Analysis
The molecular weight of “Methyl 5-methylpyrazine-2-carboxylate” is 152.15 . The SMILES string representation of its structure is COC(=O)c1cnc(C)cn1 .
Physical And Chemical Properties Analysis
“Methyl 5-methylpyrazine-2-carboxylate” has a molecular weight of 152.15 . Its physical properties include a melting point of 92°C . It is soluble in dichloromethane and methanol .
Applications De Recherche Scientifique
Pharmaceutical Research
It has potential applications as an immunomodulator for diseases like cancer due to its ability to inhibit the STING pathway .
Chemical Synthesis
Used as an intermediate in the preparation of 5,50-dimethyl-2,20-bipyrazine derivatives for coordination to transition metals in solar energy conversion studies .
Material Science
Involved in the synthesis of Ln-metal organic frameworks (MOFs) and novel europium (III) complexes .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 5-methylpyrazine-2-carboxylate is a pyrazine derivative
Mode of Action
It has been studied that pyrazine derivatives can interact with various biological targets . The specific interactions of Methyl 5-methylpyrazine-2-carboxylate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazine derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is plausible that Methyl 5-methylpyrazine-2-carboxylate may have multiple effects at the molecular and cellular levels
Propriétés
IUPAC Name |
methyl 5-methylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOSZMVDHYLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332766 | |
| Record name | methyl 5-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylpyrazine-2-carboxylate | |
CAS RN |
41110-33-2 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41110-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-methylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of atoms in Methyl 5-methylpyrazine-2-carboxylate?
A1: The molecule of Methyl 5-methylpyrazine-2-carboxylate is almost flat. The pyrazine ring and the carboxylate group (-C(O)-O) are not perfectly aligned but are slightly tilted with respect to each other. The dihedral angle, which describes this tilt, is 5.4 degrees [].
Q2: How do the molecules of Methyl 5-methylpyrazine-2-carboxylate arrange themselves in the solid state?
A2: In the crystal form, Methyl 5-methylpyrazine-2-carboxylate molecules interact with each other through weak bonds called hydrogen bonds. Specifically, C-H⋯N and C-H⋯O hydrogen bonds link the molecules, leading to the formation of layers that are parallel to the crystallographic plane designated as (100) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

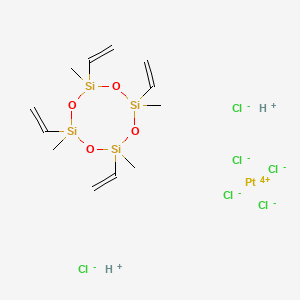
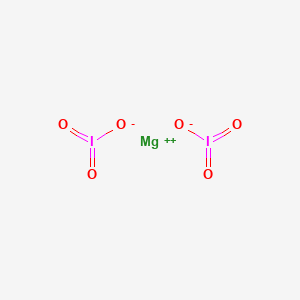
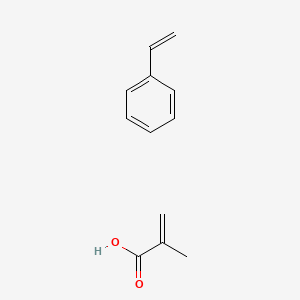
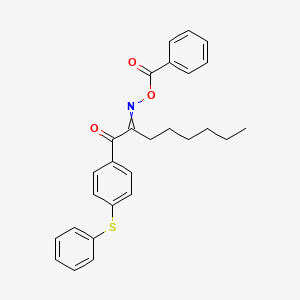
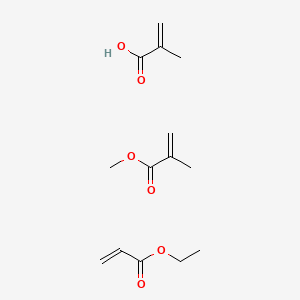
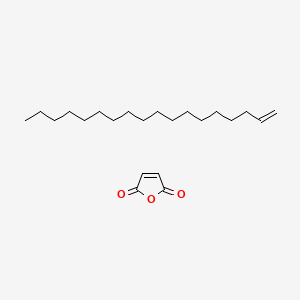

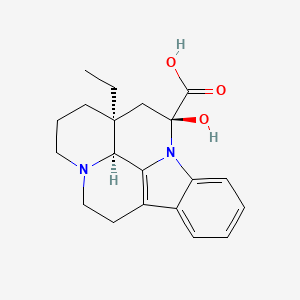
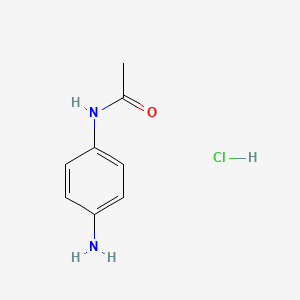
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)
